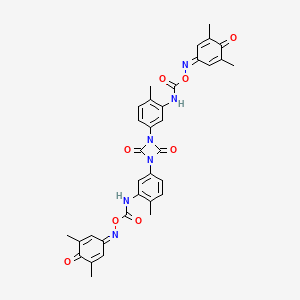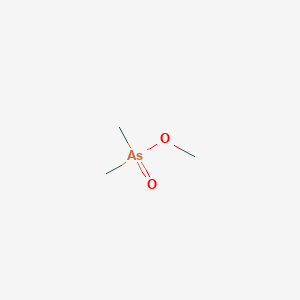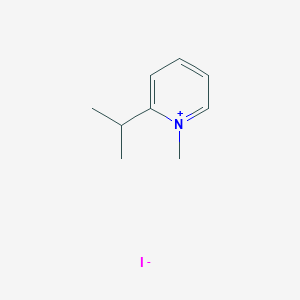
Pyridinium, 1-methyl-2-(1-methylethyl)-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 1-methyl-2-(1-methylethyl)-, iodide is a quaternary ammonium compound with the molecular formula C9H14IN. This compound is known for its unique structure, which includes a pyridinium ring substituted with a methyl group and an isopropyl group, along with an iodide ion. It is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-methyl-2-(1-methylethyl)-, iodide typically involves the quaternization of 2-isopropylpyridine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:
C6H4N(CH3)(CH(CH3)2)+CH3I→C9H14IN
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Pyridinium, 1-methyl-2-(1-methylethyl)-, iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, leading to the formation of different pyridinium salts.
Oxidation and Reduction: The compound can participate in redox reactions, where the pyridinium ring can be reduced to a dihydropyridine derivative or oxidized to a pyridine N-oxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Various pyridinium salts depending on the nucleophile used.
Oxidation: Pyridine N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
Pyridinium, 1-methyl-2-(1-methylethyl)-, iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and as a catalyst in certain reactions.
Biology: Investigated for its potential antimicrobial properties and its role in biological systems.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of Pyridinium, 1-methyl-2-(1-methylethyl)-, iodide involves its interaction with molecular targets through ionic and covalent bonding. The pyridinium ring can participate in electron transfer reactions, influencing various biochemical pathways. The iodide ion can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
Pyridinium, 1,2-dimethyl-, iodide: Similar structure but with two methyl groups instead of a methyl and an isopropyl group.
Pyridinium, 1-methyl-, iodide: Lacks the isopropyl group, making it less sterically hindered.
Uniqueness
Pyridinium, 1-methyl-2-(1-methylethyl)-, iodide is unique due to the presence of both a methyl and an isopropyl group on the pyridinium ring. This structural feature imparts distinct steric and electronic properties, influencing its reactivity and applications in various fields.
Propiedades
Número CAS |
54125-84-7 |
|---|---|
Fórmula molecular |
C9H14IN |
Peso molecular |
263.12 g/mol |
Nombre IUPAC |
1-methyl-2-propan-2-ylpyridin-1-ium;iodide |
InChI |
InChI=1S/C9H14N.HI/c1-8(2)9-6-4-5-7-10(9)3;/h4-8H,1-3H3;1H/q+1;/p-1 |
Clave InChI |
CBRDTTWEBJBSIT-UHFFFAOYSA-M |
SMILES canónico |
CC(C)C1=CC=CC=[N+]1C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


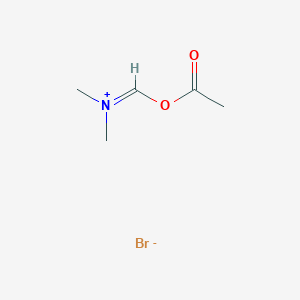
![3-Pyridinesulfonamide, 2-[(2,4-dichlorophenyl)amino]-](/img/structure/B14644261.png)
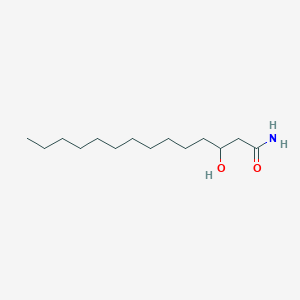

![4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14644282.png)
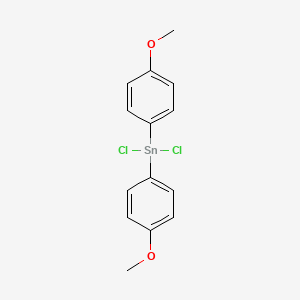
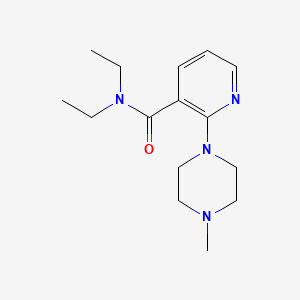

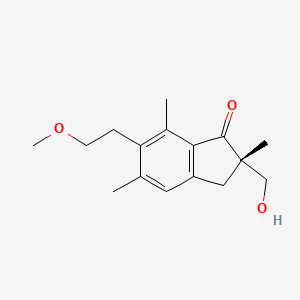
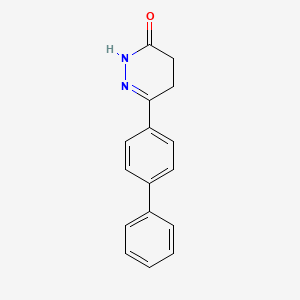
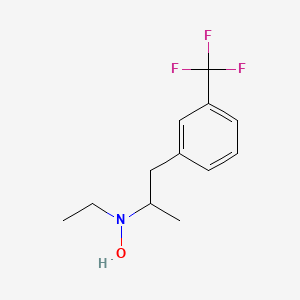
![Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14644321.png)
